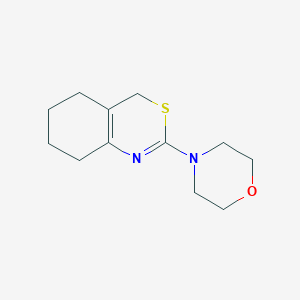
2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine: is a heterocyclic compound that contains both morpholine and benzothiazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical research.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry for the development of therapeutic agents. Its derivatives are being explored for their potential to treat various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
- 2-(Morpholin-4-yl)ethanol
- 2-(Morpholin-4-yl)ethanesulfonic acid
- 2-(Morpholin-4-yl)phenol
Comparison: Compared to these similar compounds, 2-(Morpholin-4-yl)-5,6,7,8-tetrahydro-4H-3,1-benzothiazine is unique due to the presence of the benzothiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the benzothiazine ring can enhance the compound’s stability and reactivity, providing advantages in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
89996-38-3 |
|---|---|
Formule moléculaire |
C12H18N2OS |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
4-(5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-yl)morpholine |
InChI |
InChI=1S/C12H18N2OS/c1-2-4-11-10(3-1)9-16-12(13-11)14-5-7-15-8-6-14/h1-9H2 |
Clé InChI |
MEMDMTZJBABASH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CSC(=N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
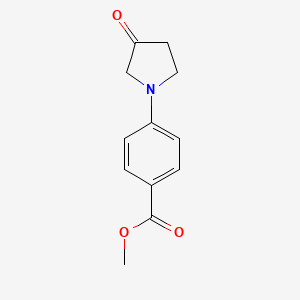

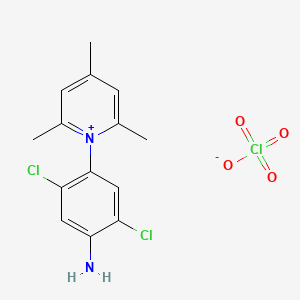
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
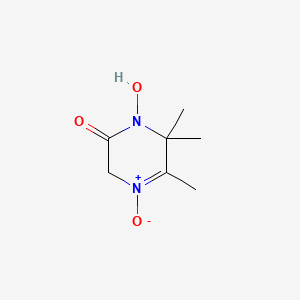

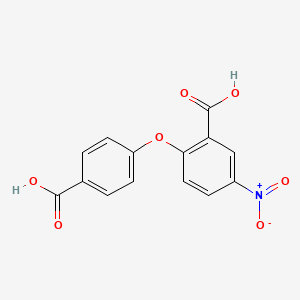
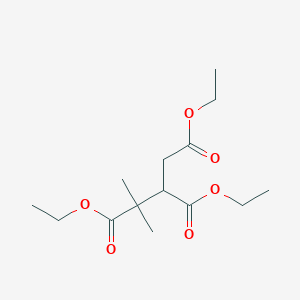

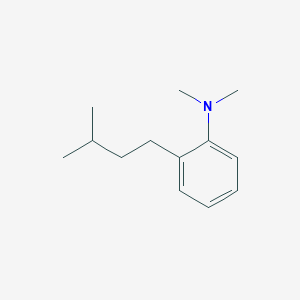
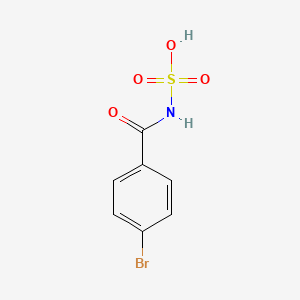
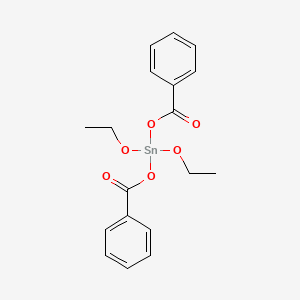
![N-[1-(Hydroxyimino)-2-methylpropan-2-yl]-N-methyl-N'-phenylurea](/img/structure/B14377799.png)
